molecular formula C16H17FN2O2S B14950556 (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14950556
M. Wt: 320.4 g/mol
InChI Key: NVSZTERGVQYCPA-GXDHUFHOSA-N
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Description

(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzylidene group and a piperidinylmethyl group in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with 3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

    Substitution: The fluorine atom on the benzylidene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce benzyl derivatives.

Scientific Research Applications

(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

Uniqueness

The presence of the fluorobenzylidene and piperidinylmethyl groups in (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione may confer unique chemical and biological properties compared to other thiazolidinediones. These structural features could influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H17FN2O2S/c17-13-7-3-2-6-12(13)10-14-15(20)19(16(21)22-14)11-18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9,11H2/b14-10+

InChI Key

NVSZTERGVQYCPA-GXDHUFHOSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

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